molecular formula C11H11N3O B14547840 (2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one CAS No. 61809-35-6

(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one

Cat. No.: B14547840
CAS No.: 61809-35-6
M. Wt: 201.22 g/mol
InChI Key: KDNVCSMDHNRUTB-SECBINFHSA-N
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Description

(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one is a heterocyclic compound that features an imidazole ring fused with another imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This process includes proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with a single imidazole ring.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring.

    Thiazole: Similar heterocyclic structure but with a sulfur atom.

Uniqueness

(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one is unique due to its fused imidazole rings, which confer distinct chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and greater stability in various chemical environments .

Properties

CAS No.

61809-35-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(6R)-6-phenyl-2,3,6,7-tetrahydroimidazo[1,2-a]imidazol-5-one

InChI

InChI=1S/C11H11N3O/c15-10-9(8-4-2-1-3-5-8)13-11-12-6-7-14(10)11/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1

InChI Key

KDNVCSMDHNRUTB-SECBINFHSA-N

Isomeric SMILES

C1CN2C(=O)[C@H](NC2=N1)C3=CC=CC=C3

Canonical SMILES

C1CN2C(=O)C(NC2=N1)C3=CC=CC=C3

Origin of Product

United States

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